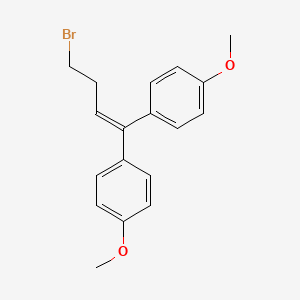

4-Bromo-1,1-bis(4-methoxyphenyl)-butene

Description

Properties

CAS No. |

111448-46-5 |

|---|---|

Molecular Formula |

C18H19BrO2 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

1-[4-bromo-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |

InChI |

InChI=1S/C18H19BrO2/c1-20-16-9-5-14(6-10-16)18(4-3-13-19)15-7-11-17(21-2)12-8-15/h4-12H,3,13H2,1-2H3 |

InChI Key |

FKMUTTNMSCELRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxyphenyl vs. Thienyl Groups

A structurally analogous compound, 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (CAS: 109857-81-0), replaces the methoxyphenyl groups with 3-methylthienyl moieties . Thienyl groups introduce sulfur heteroatoms, altering electronic properties (e.g., reduced electron-donating capacity compared to methoxy groups) and steric bulk. This substitution likely impacts:

- Reactivity : Thienyl groups may stabilize radical intermediates differently than methoxyphenyl groups.

- Solubility : Sulfur-containing analogs may exhibit lower polarity compared to methoxy-substituted derivatives.

- Biological Activity : Methoxyphenyl groups in β-carboline derivatives have been linked to cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2.13 μM for ovarian cancer) , whereas thienyl analogs are less studied in this context.

Bromine Positional Isomers

The position of bromine significantly affects compound behavior. For example:

- 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0) features a bromine on a methoxy-substituted benzene ring, lacking the conjugated alkene system present in the target compound.

- 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) emphasizes amine functional groups, enabling chelation or polymerization reactions, unlike the alkene-based reactivity of the target compound .

Functional Group Comparisons

- β-Carboline Derivatives : Compounds like 1-(4-methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline demonstrate the role of methoxyphenyl groups in enhancing cytotoxicity (e.g., ovarian cancer IC₅₀ = 2.13 μM) . The target compound’s alkene system may offer similar conjugation benefits but lacks the heterocyclic oxadiazole moiety linked to potent activity.

- Substituted Benzylidene Carbohydrazides : These derivatives highlight how electron-withdrawing or donating groups modulate biological activity. The target compound’s methoxy groups may mimic these effects but require empirical validation .

Data Tables

Table 1: Key Properties of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene and Analogs

Table 2: Cytotoxic Activity of Methoxyphenyl-Containing Compounds

| Compound | Cancer Cell Line (Type) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-(4-MeO-Ph)-3-(2-MeS-oxadiazole) β-carboline | Ovarian (OVCAR-03) | 2.13 | |

| Synthesized Oxazoles 10 and 11 | Prostate (PC-3) | <2.0 |

Research Findings and Implications

- Biological Relevance : While direct data on this compound is scarce, structurally related β-carboline derivatives suggest methoxyphenyl substituents improve cytotoxicity .

- Synthetic Utility: The bromine atom offers a handle for further derivatization (e.g., Suzuki-Miyaura coupling), contrasting with non-halogenated analogs like 4-Bromo-1,2-diaminobenzene, which prioritize amine reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1,1-bis(4-methoxyphenyl)-butene, and what key reaction mechanisms govern its preparation?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and protection/deprotection strategies. For example, in analogous brominated methoxyphenyl compounds, the bromine atom undergoes substitution reactions under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Methoxy groups can act as directing groups in electrophilic aromatic substitution. A reflux setup with methanol as a solvent and acid catalysts (e.g., H₂SO₄) is often employed to stabilize intermediates, as seen in the synthesis of structurally related dimethoxybutyl-bromophenyl compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and allylic protons (δ 2.5–3.5 ppm for the butene chain). Methoxy groups appear as singlets near δ 3.8 ppm.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z ~386) and fragmentation patterns (e.g., loss of Br or methoxyphenyl groups).

- FTIR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=C (~1650 cm⁻¹) are diagnostic.

- X-ray Crystallography : Resolves steric effects from the bis(4-methoxyphenyl) groups, as demonstrated in structurally similar brominated methoxyphenyl ketones .

Q. What are the primary applications of this compound in materials science research?

- Methodological Answer : The bromine atom and conjugated butene chain enable its use as a building block for optoelectronic materials. For instance, brominated aromatic alkenes are precursors for polymers with tunable bandgaps. Researchers can functionalize the alkene via Heck coupling or Diels-Alder reactions to create π-conjugated systems for OLEDs or organic semiconductors .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of nucleophilic substitutions at the bromine site?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 mechanisms, while bulky palladium catalysts (e.g., Pd(PPh₃)₄) promote Suzuki couplings at the bromine site. Contradictions in regioselectivity may arise from competing elimination pathways in protic solvents (e.g., methanol), which stabilize carbocation intermediates. Systematic solvent screening (e.g., using Kamlet-Taft parameters) and catalyst loading optimization (0.5–5 mol%) are recommended to resolve such issues .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often stem from oxygen sensitivity of intermediates or residual water in solvents. For example, in Suzuki reactions, anhydrous conditions (e.g., degassed toluene) and rigorous exclusion of air via Schlenk techniques improve reproducibility. Advanced analytical methods (e.g., GC-MS monitoring) help identify byproducts like debrominated species or dimerization products .

Q. What strategies enhance the stability of intermediates during multi-step syntheses using this compound?

- Methodological Answer :

- Protection of the alkene : Use temporary protecting groups (e.g., epoxidation) to prevent undesired additions during bromine substitution.

- Low-temperature storage : Intermediates with labile bromine atoms are stored at –20°C under inert atmospheres.

- In-line purification : Flash chromatography with silica gel (hexane/EtOAc gradients) removes acidic byproducts that could deactivate catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.